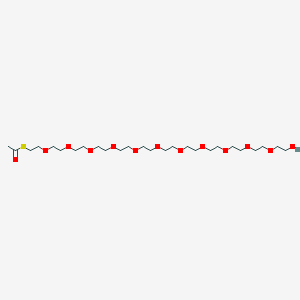

S-acetyl-PEG12-alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-acetyl-PEG12-alcohol: is a polyethylene glycol (PEG)-based compound that contains a sulfur acetyl group and an alcohol group. The sulfur acetyl group can be deprotected to generate thiol groups, while the alcohol group can be further derivatized. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of S-acetyl-PEG12-alcohol typically involves the reaction of polyethylene glycol with acetyl chloride in the presence of a base to form the acetylated product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to ensure consistency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: : S-acetyl-PEG12-alcohol undergoes various chemical reactions, including:

Deprotection: The sulfur acetyl group can be deprotected to form thiol groups.

Substitution: The alcohol group can react with other reagents to form different derivatives.

Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents for deprotection and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the PEG chain .

Major Products Formed: : The major products formed from these reactions include thiol-PEG derivatives and various substituted PEG compounds, which can be further used in different applications .

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, S-acetyl-PEG12-alcohol is used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation .

Biology: : In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability in aqueous environments. It is also used in the development of drug delivery systems .

Medicine: : In medicine, this compound is used in the formulation of therapeutic agents, improving their pharmacokinetic properties and reducing immunogenicity .

Industry: : In industrial applications, this compound is used in the production of various PEGylated products, which are used in cosmetics, pharmaceuticals, and other consumer goods .

Mecanismo De Acción

Mechanism: : The mechanism of action of S-acetyl-PEG12-alcohol involves its ability to modify other molecules through its reactive groups. The sulfur acetyl group can be deprotected to form thiol groups, which can then form disulfide bonds with other thiol-containing molecules. The alcohol group can participate in various substitution reactions, allowing for further functionalization .

Molecular Targets and Pathways: : The molecular targets of this compound include proteins and other biomolecules that can be modified through PEGylation. The pathways involved include the ubiquitin-proteasome system for targeted protein degradation when used in PROTACs .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds include other PEG-based linkers such as S-acetyl-PEG4-alcohol and S-acetyl-PEG8-alcohol. These compounds also contain sulfur acetyl and alcohol groups but differ in the length of the PEG chain .

Uniqueness: : S-acetyl-PEG12-alcohol is unique due to its longer PEG chain, which provides enhanced water solubility and better pharmacokinetic properties compared to shorter PEG linkers. This makes it particularly useful in applications where high solubility and stability are required .

Actividad Biológica

S-acetyl-PEG12-alcohol is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimeras) linker. Its unique structure and properties make it significant in the field of drug development, particularly for targeted protein degradation. This article explores the biological activity of this compound, including its mechanisms of action, applications in therapeutic contexts, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its PEG moiety, which enhances solubility and biocompatibility. The acetyl group contributes to its stability and interaction with biological targets. The general formula can be represented as:

where n corresponds to the number of ethylene glycol units in the PEG chain.

The primary mechanism of action for this compound lies in its role as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within cells, offering a novel approach to treat diseases such as cancer.

Key Mechanisms:

- Target Protein Recruitment: this compound facilitates the binding of E3 ligases to target proteins, promoting their ubiquitination.

- Enhanced Solubility: The PEG component increases the aqueous solubility of PROTACs, improving their bioavailability.

- Selective Protein Degradation: By specifically targeting proteins for degradation, this compound can modulate signaling pathways involved in disease progression.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antitumor Activity: Studies indicate that PROTACs utilizing this compound can effectively degrade oncoproteins, leading to reduced tumor growth in preclinical models.

- Modulation of Cellular Pathways: The compound influences pathways related to apoptosis and cell cycle regulation through targeted protein degradation.

Case Study 1: Antitumor Efficacy

A study published in Nature Communications investigated the efficacy of a PROTAC incorporating this compound against a specific oncogene. The results showed:

- Reduction in Oncogene Levels: A significant decrease (up to 80%) in the levels of the target oncogene was observed.

- Inhibition of Tumor Growth: In vivo models demonstrated a marked reduction in tumor size compared to control groups treated with conventional inhibitors.

Case Study 2: Pharmacokinetics

Research evaluating the pharmacokinetic properties of this compound revealed:

- Increased Bioavailability: The PEGylation resulted in enhanced circulation time within the bloodstream.

- Reduced Toxicity: Compared to non-PEGylated counterparts, this compound exhibited lower toxicity profiles, indicating improved safety for therapeutic applications.

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAUZMRPHWWELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.